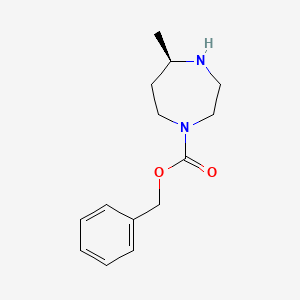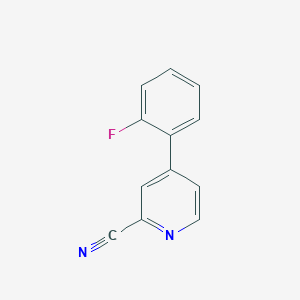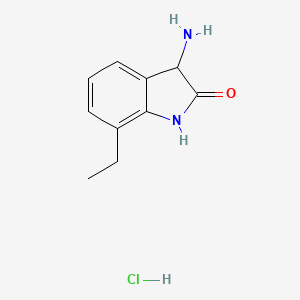
3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride
Vue d'ensemble
Description
“3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride” is a chemical compound that belongs to the class of indolones. Indolones are a type of heterocyclic compound, which are compounds containing atoms of at least two different elements as members of a ring structure .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains an indolone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidone ring. The “3-Amino” and “7-ethyl” denote the presence of an amino (-NH2) group and an ethyl (-C2H5) group at the 3rd and 7th positions of the indolone core, respectively .
Chemical Reactions Analysis
As an indolone derivative, this compound could potentially undergo a variety of chemical reactions. For instance, the amino group might be acylated or alkylated, or it could participate in condensation reactions. The carbonyl group could be reduced, or it could undergo nucleophilic addition reactions .
Applications De Recherche Scientifique
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .
Anticancer Applications
Indole derivatives have shown potential as biologically active compounds for the treatment of cancer cells . They have been found to inhibit the growth of cancer cells and induce apoptosis .
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial properties, making them potential candidates for the development of new antimicrobial agents .
Anti-Inflammatory Applications
Indole derivatives have shown anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases .
Antiviral Applications
Indole derivatives have shown antiviral properties, making them potential candidates for the development of new antiviral agents .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes. They have been found to inhibit key enzymes involved in glucose metabolism, which could help regulate blood sugar levels .
Antimalarial Applications
Indole derivatives have shown potential in the treatment of malaria. They have been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria .
Multicomponent Reactions
Indole derivatives have been used in multicomponent reactions for the synthesis of complex organic compounds . These reactions are valuable tools in organic synthesis, allowing for the efficient construction of complex molecules from simple starting materials .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-amino-7-ethyl-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-2-6-4-3-5-7-8(11)10(13)12-9(6)7;/h3-5,8H,2,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVNBPUFLQEIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(C(=O)N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-7-ethyl-1,3-dihydro-2H-indol-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




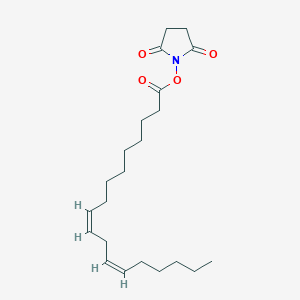
![1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1396864.png)

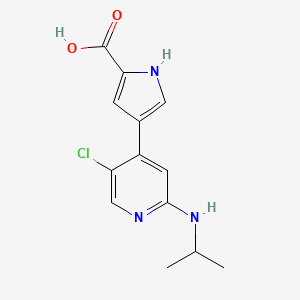
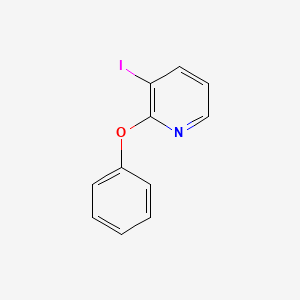
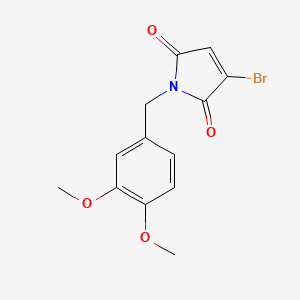
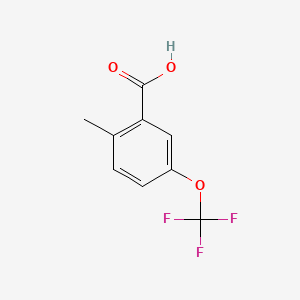
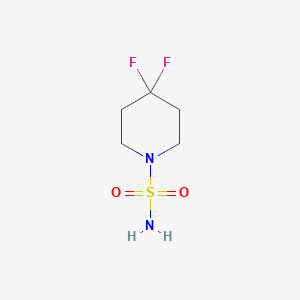
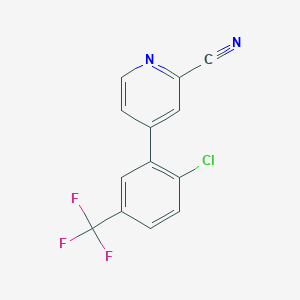
![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)
